(3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a thiazolidinone ring, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate indolone derivative under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the bromophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in electronics, photonics, and materials science .
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and indolone-based molecules. Examples include:
- (3Z)-3-(4-Bromophenyl)-4-cyano-1,3-butadiene-1,2,4-tricarboxylic acid 1,2-dimethyl 4-ethyl ester
- (3Z)-3-[(4-Bromophenyl)imino]-1-[(diphenylamino)methyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
What sets (3Z)-3-[3-(4-Bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart is its combination of a bromophenyl group with a thiazolidinone ring and an indolone moiety. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H9BrN2O2S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C17H9BrN2O2S2/c18-9-5-7-10(8-6-9)20-16(22)14(24-17(20)23)13-11-3-1-2-4-12(11)19-15(13)21/h1-8,22H |
InChI Key |
WOFPKDQVNLNSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.